N-(4-amino-2-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-methoxybenzamide
Description
N-(4-amino-2-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-methoxybenzamide is a structurally complex benzamide derivative featuring a pyrimidinone core modified with a benzo[d][1,3]dioxol-5-yl substituent, a thioether linkage, and a 4-methoxybenzamide moiety. Its synthesis typically involves multi-step reactions, including coupling under basic conditions (e.g., cesium carbonate in DMF) and purification via chromatography . Characterization relies on spectroscopic techniques such as $ ^1H $ NMR, IR, and mass spectrometry, which confirm the integrity of functional groups like the thioether (–S–), carbonyl (–C=O), and aromatic systems .
Properties
Molecular Formula |
C21H19N5O6S |
|---|---|
Molecular Weight |
469.5 g/mol |
IUPAC Name |
N-[4-amino-2-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]-4-methoxybenzamide |
InChI |
InChI=1S/C21H19N5O6S/c1-30-13-5-2-11(3-6-13)19(28)24-17-18(22)25-21(26-20(17)29)33-9-16(27)23-12-4-7-14-15(8-12)32-10-31-14/h2-8H,9-10H2,1H3,(H,23,27)(H,24,28)(H3,22,25,26,29) |
InChI Key |
GVINATNTMCNBIW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=C(N=C(NC2=O)SCC(=O)NC3=CC4=C(C=C3)OCO4)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-amino-2-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-methoxybenzamide typically involves multiple steps. One common approach includes the following steps:
Formation of benzo[d][1,3]dioxole derivatives: This involves the reaction of catechol with dichloromethane under basic conditions to form the benzo[d][1,3]dioxole ring.
Amination and coupling reactions: The benzo[d][1,3]dioxole derivative is then reacted with appropriate amines and coupling agents to introduce the amino and thio functionalities.
Cyclization and functional group modifications: The intermediate compounds undergo cyclization and further functional group modifications to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(4-amino-2-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-methoxybenzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.
Substitution: The amino and methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups at the amino or methoxy positions .
Scientific Research Applications
N-(4-amino-2-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-methoxybenzamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Pharmacology: It is investigated for its potential to overcome drug resistance in cancer therapy by inhibiting efflux pumps.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(4-amino-2-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-methoxybenzamide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of specific enzymes by binding to their active sites, thereby blocking their function. This inhibition can disrupt critical pathways in cancer cells, leading to cell death .
Comparison with Similar Compounds
Key Differences :
- Heterocyclic Core: Pyrimidinone (target compound) vs. thiophene or thiazole in analogs.
- Substituent Complexity : The target compound’s benzo[d][1,3]dioxole and thioethyl groups distinguish it from simpler methoxybenzamide derivatives.
- Stereochemistry : Unlike analogs with chiral centers (e.g., compound 38 in ), the target compound lacks reported stereoisomerism .
Spectroscopic and Physicochemical Properties
NMR Chemical Shifts in Critical Regions
Comparative $ ^1H $ NMR data reveal substituent-induced environmental changes:
Insights :
- The target compound’s amide proton at δ 11.27 (s) aligns with benzamide derivatives but differs from thiazolidinones (δ 8.01) due to electronic effects .
- Region A shifts (δ 6.20–8.16) correlate with aromatic substituent electronegativity .
Bioactivity and Molecular Similarity
Computational and experimental studies highlight bioactivity-structure relationships:
- Tanimoto Scores : The target compound shares >70% similarity with methoxybenzamide analogs (TanimotoMorgan = 0.72) but <50% with thiazoles (TanimotoMorgan = 0.45) .
- Bioactivity Clustering: Hierarchical clustering () groups the compound with kinase inhibitors due to its pyrimidinone core, contrasting with thiazole-based antimicrobials .
Biological Activity
N-(4-amino-2-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-methoxybenzamide is a complex organic compound characterized by its unique structural features, which include a benzamide moiety linked to a pyrimidine ring and substituted with a benzo[d][1,3]dioxole group. This intricate arrangement of functional groups contributes to its potential biological activities, making it a subject of interest in medicinal chemistry.
Structural Overview
The compound has the molecular formula and a molecular weight of approximately 469.47 g/mol. Its structure features multiple functional groups that may interact with various biological targets, enhancing its pharmacological properties.
| Feature | Description |
|---|---|
| Molecular Formula | C21H19N5O6S |
| Molecular Weight | 469.47 g/mol |
| Key Structural Components | Benzamide, pyrimidine ring, benzo[d][1,3]dioxole |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes or receptors involved in cellular processes. The compound may influence pathways that regulate cell growth, apoptosis, and other critical functions in biological systems.
Pharmacological Properties
Research indicates that compounds with similar structural features often exhibit diverse pharmacological activities, including:
- Anticancer Activity : The presence of the benzo[d][1,3]dioxole moiety suggests potential anti-cancer properties through mechanisms such as angiogenesis inhibition and modulation of cell signaling pathways.
- Antimicrobial Effects : The pyrimidine derivatives in the compound's structure are commonly associated with antibacterial activity due to their ability to interfere with bacterial cell processes .
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds and their implications for drug development:
- Anticancer Studies : A study focusing on pyrimidine derivatives found that modifications similar to those present in N-(4-amino...) can enhance cytotoxicity against various cancer cell lines. The IC50 values were significantly lower than those of unmodified compounds, indicating improved efficacy .
- Neuroprotective Effects : Research has shown that compounds featuring benzo[d][1,3]dioxole groups can exhibit neuroprotective effects in models of neurodegeneration. These findings suggest that N-(4-amino...) may also possess similar protective qualities against neuronal damage .
- Synthetic Pathways and Modifications : The synthesis of N-(4-amino...) typically involves multiple steps starting from simpler precursors. Various synthetic routes have been optimized to enhance yield and purity, which is crucial for evaluating biological activity in research settings.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
